![molecular formula C27H30N4O5S B3017889 7-{6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 688054-11-7](/img/no-structure.png)

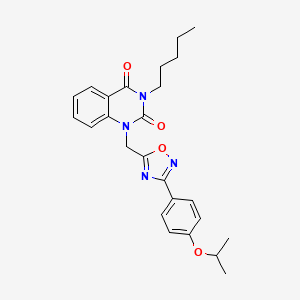

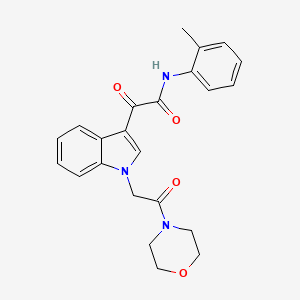

7-{6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound appears to be a derivative of quinazoline, a heterocyclic chemical compound that has been extensively studied for its potential in medicinal chemistry, particularly as an inhibitor of platelet-derived growth factor receptor (PDGFR) phosphorylation. Quinazoline derivatives have shown a range of biological activities, including antiproliferative effects against various cancer cell lines. The specific compound mentioned includes a piperazine moiety, which is a common feature in quinazoline derivatives that have been synthesized for enhanced biological activity.

Synthesis Analysis

The synthesis of quinazoline derivatives typically involves substitution reactions, as seen in the synthesis of novel quinazoline derivatives containing piperazine analogs . These reactions often use 4-chloroquinazoline as a starting material, which is then reacted with different benzyl piperazine derivatives to yield a variety of substituted quinazolines with potential antitumor properties.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is critical for their interaction with biological targets such as PDGFR. The presence of a piperazine ring, as well as other substituents on the quinazoline core, can significantly influence the compound's potency and selectivity. For instance, the introduction of methoxyethoxy and ethoxyethoxy groups has been shown to enhance activity, suggesting that these oxygen-containing substituents interact favorably with the target receptor .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, depending on their substituents. The presence of different functional groups can lead to diverse interactions with enzymes and receptors, affecting the compound's biological activity and metabolic stability. For example, the study of metabolic polymorphism in quinazoline derivatives revealed that certain substituents could mitigate the issue of extensive metabolism, leading to more consistent pharmacokinetic profiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives, such as solubility, stability, and lipophilicity, are influenced by their molecular structure. These properties are crucial for the compound's bioavailability and efficacy as a drug. The introduction of specific substituents can improve these properties, enhancing the compound's potential as a therapeutic agent. For example, the antiproliferative activities observed in various quinazoline derivatives suggest that their physical and chemical properties are conducive to cellular uptake and interaction with intracellular targets .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis Techniques : Studies have focused on developing new synthetic methods for quinazoline derivatives. For example, a facile synthesis method for 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one was discovered, showcasing innovative approaches to creating complex molecules for further scientific exploration (Chern et al., 1988).

Quality Control Methods : The development of quality control methods for specific quinazoline derivatives was highlighted, underscoring the importance of ensuring purity and consistency in research compounds, particularly for those with potential as antimalarial agents (Danylchenko et al., 2018).

Potential Applications

Antimicrobial and Anticancer Properties : Certain quinazolinone and piperazine derivatives have shown promising antimicrobial and anticancer properties. For instance, novel 6,8-dibromo-4(3H)-quinazolinone derivatives exhibited significant anti-inflammatory and analgesic activities, suggesting their potential therapeutic applications (Mosaad et al., 2010).

Antihypertensive Agents : The synthesis of piperidine derivatives with a quinazoline ring system indicated their potential as antihypertensive agents, illustrating the broad applicability of these compounds in addressing cardiovascular diseases (Takai et al., 1986).

Insecticidal Efficacy : Bis quinazolinone derivatives have been explored for their insecticidal efficacy, demonstrating the versatility of quinazoline compounds in various fields beyond human medicine, including agriculture (El-Shahawi et al., 2016).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of a piperazine derivative with a quinazolinone derivative, followed by thioesterification and cyclization to form the final product.", "Starting Materials": [ "4-acetylphenyl", "piperazine", "6-oxohexanoic acid", "2-aminobenzoic acid", "thioacetic acid", "acetic anhydride", "triethylamine", "dichloromethane", "diethyl ether", "ethanol", "sodium hydroxide", "hydrochloric acid", "sodium chloride" ], "Reaction": [ "Step 1: Synthesis of 4-(4-acetylphenyl)piperazine by reacting 4-acetylphenyl with piperazine in ethanol with triethylamine as a catalyst.", "Step 2: Synthesis of 6-oxohexyl 2-aminobenzoate by reacting 6-oxohexanoic acid with 2-aminobenzoic acid in dichloromethane with dicyclohexylcarbodiimide (DCC) as a coupling agent.", "Step 3: Synthesis of 7-{6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one by thioesterification and cyclization. First, 6-oxohexyl 2-aminobenzoate is reacted with thioacetic acid in dichloromethane with DCC as a coupling agent to form the thioester intermediate. The thioester intermediate is then reacted with 4-(4-acetylphenyl)piperazine in dichloromethane with triethylamine as a catalyst to form the final product. The product is purified by recrystallization from diethyl ether and characterized by spectroscopic methods.", ] } | |

CAS-Nummer |

688054-11-7 |

Molekularformel |

C27H30N4O5S |

Molekulargewicht |

522.62 |

IUPAC-Name |

7-[6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |

InChI |

InChI=1S/C27H30N4O5S/c1-18(32)19-6-8-20(9-7-19)29-11-13-30(14-12-29)25(33)5-3-2-4-10-31-26(34)21-15-23-24(36-17-35-23)16-22(21)28-27(31)37/h6-9,15-16H,2-5,10-14,17H2,1H3,(H,28,37) |

InChI-Schlüssel |

MKNYRGSVIUOHOI-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{benzyl[(furan-2-yl)methyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B3017809.png)

![N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-3,5-dimethylbenzamide](/img/structure/B3017814.png)

![2-((1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid](/img/structure/B3017818.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B3017822.png)

![(30E,34E)-2,6,10,14,18,22,26,30,34-nonamethyl-36-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexatriaconta-2,30,34-triene-6,10,14,18,22,26,27-heptol](/img/structure/B3017825.png)

![2-{1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentyl}acetic acid](/img/structure/B3017828.png)